Ethyl 4-(2-((4-isopropylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-((4-isopropylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
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Scientific Research Applications
Transformations and Syntheses
- One-Pot Synthesis of Imidazolone Derivatives : A method for preparing imidazolone derivatives involves Michael addition and cyclization reactions, showcasing the compound's utility in synthesizing nitrogen-rich heterocycles (Bezenšek et al., 2012).
- Antimicrobial Quinazolines : The synthesis and characterization of new quinazolines, indicating the antimicrobial potential of structurally similar compounds (Desai et al., 2007).
- Mercapto-and Aminopyrimidine Derivatives : These compounds have been synthesized for their potential antimicrobial activities, highlighting the broad applicability of such molecules in developing new antimicrobials (El-kerdawy et al., 1990).
Chemical Reactivity and Mechanistic Studies
- Synthesis of Pyridine and Pyridazine Derivatives : The study on ethyl benzoylacetate reactions to produce novel pyridine and pyridazine derivatives expands the understanding of cyclization reactions and their applications in synthesizing complex heterocyclic structures (Abdelrazek et al., 2001).
- Lysine Tyrosyl Quinone Model Compounds : Research into model compounds for lysyl oxidase's cofactor demonstrates the importance of structural analogs in understanding enzyme mechanisms and developing enzyme inhibitors (Mure et al., 2003).
Novel Synthesis Approaches
- Four-Component Synthesis : The creation of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction highlights innovative approaches to synthesizing complex molecules with potential pharmaceutical applications (Gein et al., 2014).
- Regioselective Synthesis under Ultrasound Irradiation : Demonstrates a technique to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity, underscoring the role of physical methods in enhancing chemical reactions (Machado et al., 2011).
Properties
IUPAC Name |
ethyl 6-oxo-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-31-24(30)23-20(14-22(29)27(26-23)19-8-6-5-7-9-19)32-15-21(28)25-18-12-10-17(11-13-18)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBJHMAHLMNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.